4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxypropyl group, and a tetrahydropyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-24-12-6-4-11(5-7-12)15-14-13(18-17(23)19-15)10-20(16(14)22)8-3-9-21/h4-7,15,21H,2-3,8-10H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQISNCWRQXCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound .
Scientific Research Applications
4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but differ in the arrangement of their ring systems and substituents.
Uniqueness
4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups and its tetrahydropyrrolopyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis typically involves multi-step routes, including cyclization of precursors (e.g., fluorinated aromatic compounds or substituted phenols) under acidic or basic conditions. Key steps may include:
- Precursor activation : Use of alkyl halides or allyl amines for substitution reactions .
- Cyclization : Controlled temperature (e.g., 80–120°C) and solvent selection (e.g., ethanol, DMF) to stabilize intermediates .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of reactive groups) and employ catalysts like potassium carbonate or Pd-based systems for cross-coupling steps .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxyphenyl at C4, hydroxypropyl at C6) .
- X-ray Crystallography : Resolve fused pyrrolo-pyrimidine core geometry and hydrogen-bonding patterns (e.g., lactam rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ≈ 385.2 g/mol) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Standard Assays :
- Enzyme Inhibition : Kinase or phosphodiesterase inhibition assays (IC50 determination) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement studies (e.g., dopamine or serotonin receptors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values in HepG2 or MCF-7) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., kinases, GPCRs). Focus on substituent interactions (e.g., ethoxyphenyl for hydrophobic pockets, hydroxypropyl for H-bonding) .
- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) to predict activity trends .
Q. What strategies resolve contradictions in biological data across different studies (e.g., conflicting IC50 values)?
- Troubleshooting :
- Assay Standardization : Validate buffer conditions (e.g., pH 7.4 vs. 6.8) and ATP concentrations in kinase assays .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .
- Batch Consistency : Compare HPLC purity (>98%) and stereochemical integrity (e.g., chiral HPLC) across studies .
Q. How does the hydroxypropyl substituent influence solubility and formulation for in vivo studies?
- Solubility Profiling :
- Experimental : Measure logP (e.g., ≈2.1 via shake-flask method) and aqueous solubility (e.g., 0.5–1.2 mg/mL in PBS) .
- Formulation : Use PEG-400 or cyclodextrin complexes to enhance bioavailability .
Q. What synthetic routes enable isotopic labeling (e.g., 14C or 3H) for pharmacokinetic studies?
- Labeling Strategies :
- Tritiation : Catalytic hydrogenation with 3H2 gas on unsaturated intermediates (e.g., allyl groups) .
- 14C Incorporation : Use labeled starting materials (e.g., 14C-ethoxybenzene) during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
